molecular formula C4H11NO3 B1591442 N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine CAS No. 202656-13-1

N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine

Cat. No. B1591442
M. Wt: 132.2 g/mol
InChI Key: LENZDBCJOHFCAS-RNVFPDRBSA-N
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Description

N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine is a useful research compound. Its molecular formula is C4H11NO3 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
The exact mass of the compound N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isotopic Labeling in Chemical Synthesis

The use of deuterated compounds like N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine is significant in the synthesis of isotopically labeled amines. For instance, Marshall, McMahon, and Lacefield (1972) demonstrated the utility of diborane and deuterodiborane for the preparation of amines labeled with carbon-14 or nitrogen-15. This approach is especially advantageous in the presence of aromatic halide substituents, highlighting the method's utility in synthesizing isotopically labeled compounds for research purposes (Marshall, McMahon, & Lacefield, 1972).

Advancements in Reductive Deuteration Techniques

Ding and colleagues (2018, 2019) developed novel methodologies for the reductive deuteration of nitriles, resulting in α,α-dideuterio amines. These methods are notable for their practicality, efficiency, and high deuterium incorporation, offering a cost-efficient protocol for synthesizing valuable deuterium-labeled compounds. Such techniques are invaluable for producing labeled building blocks for medicinal chemistry and agrochemistry applications, underscoring the importance of deuterated compounds in scientific research (Ding et al., 2018); (Ding et al., 2019).

Application in Material Science and Catalysis

Research by Shirakawa, Otsuka, and Hayashi (2005) on the reduction of alkynes to 1,2-dideuterioalkenes highlights another application of deuterium in material science. Their findings revealed a method for selectively producing (E)-1,2-dideuterioalkenes from alkynes using a palladium catalyst, demonstrating the role of deuterated compounds in synthesizing materials with specific isotopic configurations (Shirakawa, Otsuka, & Hayashi, 2005).

properties

IUPAC Name

N,N,1,1,3,3-hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2/i1D2,2D2,3D2,6D,7D,8D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZDBCJOHFCAS-RNVFPDRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])N([2H])[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583738
Record name 2-(~2~H_2_)Amino-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine

CAS RN

202656-13-1
Record name 2-(~2~H_2_)Amino-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202656-13-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine
Reactant of Route 2
N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine
Reactant of Route 3
N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine
Reactant of Route 4
N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine
Reactant of Route 5
N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine
Reactant of Route 6
N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine

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